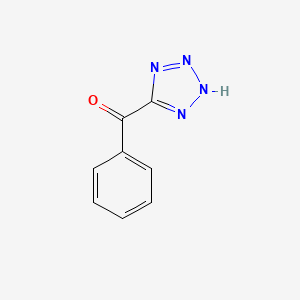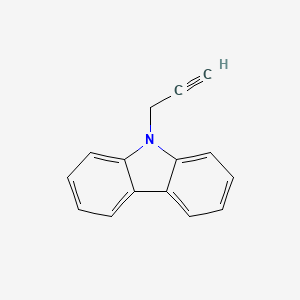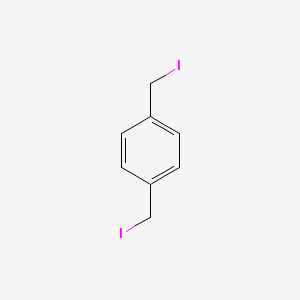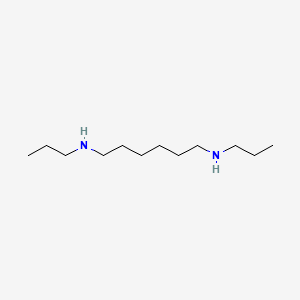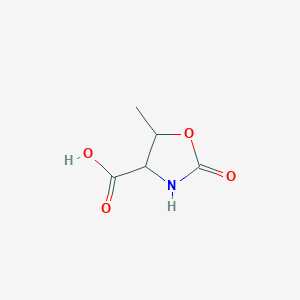
2-Morpholinoethyl isothiocyanate
Vue d'ensemble
Description
2-Morpholinoethyl isothiocyanate (2-MITC) is an organic compound with a chemical formula of C4H9NOS. It is a colorless, volatile liquid that has a faint odor. 2-MITC is a widely used reagent in the synthesis of various compounds, including pharmaceuticals, polymers, and dyes. It is also used in biochemistry and molecular biology as a reagent for protein modification, as well as in cell biology and biochemistry as a tool to investigate the effects of various compounds on cell behavior.
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis of Novel Derivatives : 2-Morpholinoethyl isothiocyanate is used in synthesizing novel derivatives, such as cinnamoyl thiourea derivatives, which are analyzed using spectroscopic techniques like IR and NMR, and crystallography (Hassan et al., 2011).
Creation of Copper Complexes : It's involved in the synthesis of copper complexes, as demonstrated by studies on N-morpholine or N,N-diethyl, N'-monosubstituted benzoyl thioureas (Mohamadou et al., 1994).
Peptide Synthesis : It is utilized as a coupling agent in peptide synthesis, indicated by its use in making sulfate esters from alcohols (Griffin, 2001).
Chemical Reactions and Properties
Insertion Reactions : Studies have shown its involvement in insertion reactions with CO2 and isothiocyanates into the Si–N-bond of methyl(N-morpholino)silanes (Herbig et al., 2018).
Formation of Heterocyclic Systems : It is used in generating different heterocyclic systems, such as triazoline, thiadiazolidine, and quinazoline, which have potential biological activities (Hemdan, 2010).
Crystal and Molecular Structure Analysis : Research into the crystal and molecular structure of compounds containing this compound provides insights into their chemical properties (Akinade et al., 1986).
Biomedical Research
Antimicrobial and Anticancer Agents : Derivatives of this compound have been designed and synthesized as antimicrobial and anticancer agents, showing significant activity in vitro (Liu et al., 2018).
Radiolabeling for Therapeutic Studies : Morpholinos, a DNA analogue containing this compound, have been radiolabeled for potential use in therapeutic studies (Liu et al., 2003).
In Vitro Anticancer Properties : Research into 2-morpholinoethyl-substituted N-heterocyclic carbene complexes has revealed their potential in vitro anticancer properties (Aktaş et al., 2017).
Mécanisme D'action
Mode of Action
It is known that isothiocyanates, a class of compounds to which 2-morpholinoethyl isothiocyanate belongs, can modulate a large number of cancer-related targets or pathways .
Biochemical Pathways
Isothiocyanates have been shown to inhibit cytochrome P450 enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), and inhibit macrophage migration inhibitory factor (MIF) . These actions suggest that this compound may have similar effects on these biochemical pathways.
Result of Action
Isothiocyanates are known to have anti-carcinogenic properties , suggesting that this compound may have similar effects.
Analyse Biochimique
Biochemical Properties
2-Morpholinoethyl isothiocyanate plays a significant role in biochemical reactions by forming covalent bonds with nucleophilic groups in proteins and nucleic acids . It targets sulfur-containing amino acids, such as cysteine, within proteins, disrupting their structure and function . This compound is often used to synthesize various derivatives for research purposes . Its interactions with enzymes, proteins, and other biomolecules are crucial for understanding its biochemical properties.
Cellular Effects
This compound has been shown to influence various types of cells and cellular processes. It can modulate cell signaling pathways, gene expression, and cellular metabolism . Studies have demonstrated that isothiocyanates, including this compound, can induce oxidative stress, suppress metastasis, and inhibit the growth of cancer cells . These effects are attributed to its ability to interact with key cellular targets and disrupt normal cellular functions.
Molecular Mechanism
The molecular mechanism of this compound involves the modification of key biomolecules, leading to the disruption of cellular function . It exerts its effects by forming covalent bonds with nucleophilic groups in proteins and nucleic acids, leading to enzyme inhibition or activation and changes in gene expression . This compound’s ability to target sulfur-containing amino acids, such as cysteine, within proteins is a critical aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when conducting experiments . The compound’s alkylating properties interfere with normal cellular pathways and processes, impacting the biological activity of targeted molecules . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that isothiocyanates can have chemoprotective effects in various animal models of experimental carcinogenesis . The compound’s ability to induce cytoprotective proteins, inhibit proinflammatory responses, and induce cell cycle arrest and apoptosis are dose-dependent . High doses may lead to toxic or adverse effects, highlighting the importance of determining the appropriate dosage for research purposes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by the mercapturic acid pathway, which includes conjugation with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This pathway is crucial for the compound’s excretion and detoxification. The interactions with enzymes and cofactors in these pathways can affect metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for understanding its biological activity. The compound’s ability to form covalent bonds with nucleophilic groups in proteins and nucleic acids influences its localization and accumulation . Transporters and binding proteins may play a role in its distribution within cells .
Subcellular Localization
The subcellular localization of this compound is important for its activity and function. The compound’s ability to target specific compartments or organelles within cells can be influenced by targeting signals or post-translational modifications
Propriétés
IUPAC Name |
4-(2-isothiocyanatoethyl)morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c11-7-8-1-2-9-3-5-10-6-4-9/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDNSCXCXVQHBGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212603 | |
| Record name | 2-Morpholinoethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63224-35-1 | |
| Record name | 2-Morpholinoethyl isothiocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063224351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Morpholinoethyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-Morpholino)ethyl isothiocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


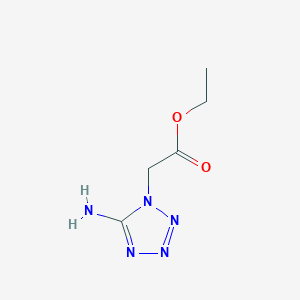
![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)

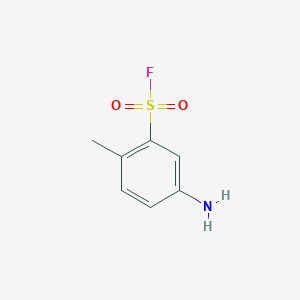
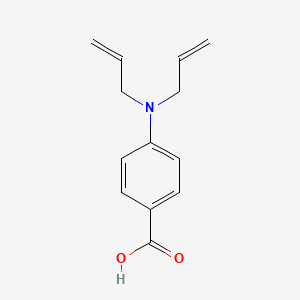

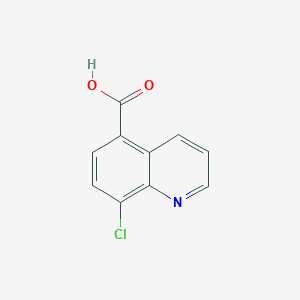
![Benzoic acid, 4-[(1-methylethyl)amino]-](/img/structure/B1267123.png)
